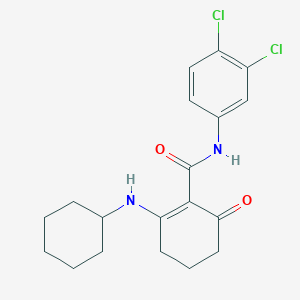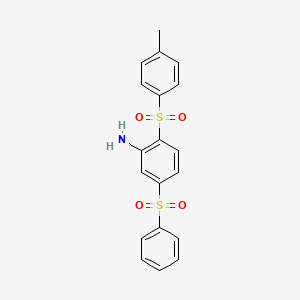
2-(cyclohexylamino)-N-(3,4-dichlorophenyl)-6-oxocyclohexene-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(cyclohexylamino)-N-(3,4-dichlorophenyl)-6-oxocyclohexene-1-carboxamide is a chemical compound with unique properties and applications in various fields. It is known for its specific molecular structure and reactivity, making it a subject of interest in scientific research and industrial applications.
Vorbereitungsmethoden
The preparation of 2-(cyclohexylamino)-N-(3,4-dichlorophenyl)-6-oxocyclohexene-1-carboxamide involves several synthetic routes and reaction conditions. The industrial production methods typically include:
Synthetic Routes: The synthesis of this compound can involve multiple steps, including the reaction of specific precursors under controlled conditions.
Reaction Conditions: The reactions are often carried out under specific temperature and pressure conditions to ensure the desired product yield and purity.
Analyse Chemischer Reaktionen
2-(cyclohexylamino)-N-(3,4-dichlorophenyl)-6-oxocyclohexene-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into other compounds with different properties.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate the reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(cyclohexylamino)-N-(3,4-dichlorophenyl)-6-oxocyclohexene-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on different biological pathways.
Industry: This compound is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(cyclohexylamino)-N-(3,4-dichlorophenyl)-6-oxocyclohexene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2-(cyclohexylamino)-N-(3,4-dichlorophenyl)-6-oxocyclohexene-1-carboxamide can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
3,4-Dichloroamphetamine: This compound has similar structural features but different pharmacological actions.
3-Methoxy-4-methylamphetamine: Another compound with structural similarities but distinct biological activities.
Cericlamine: A compound with related chemical properties but different applications.
Eigenschaften
IUPAC Name |
2-(cyclohexylamino)-N-(3,4-dichlorophenyl)-6-oxocyclohexene-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2N2O2/c20-14-10-9-13(11-15(14)21)23-19(25)18-16(7-4-8-17(18)24)22-12-5-2-1-3-6-12/h9-12,22H,1-8H2,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVXEQCULVXKJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=C(C(=O)CCC2)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC2=C(C(=O)CCC2)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 10-chloro-2-methyl-5-oxo-7,12-dihydroquinazolino[3,2-g][1,6]naphthyridine-13-carboxylate](/img/structure/B8042392.png)

![2-[[3-(Phenylsulfonyl)propyl]amino]-1,4-naphthalenedione](/img/structure/B8042412.png)

![3-[9-(2-Carboxyethyl)-2-nitrofluoren-9-yl]propanoic acid](/img/structure/B8042425.png)
![3-Amino-4-[4-(2-amino-4-carboxyphenoxy)phenoxy]benzoic acid](/img/structure/B8042431.png)



![N-morpholin-4-yl-2-[(2-phenylacetyl)amino]benzamide](/img/structure/B8042465.png)
![4-[5-(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]-N,N-diethylbenzenesulfonamide](/img/structure/B8042470.png)

![2-[Di(piperidin-1-yl)methyl]-5-methyl-1,3-benzoxazole](/img/structure/B8042516.png)
![3,9-Dicyclohexyl-2,4,8,10-tetraoxa-spiro[5.5]undecane](/img/structure/B8042522.png)
